But-3-yn-2-ylbenzene
Overview
Description
But-3-yn-2-ylbenzene is an organic compound with a molecular weight of 130.19 . It is also known as 2-phenyl-3-butyn-2-ol.
Synthesis Analysis
The compound’s systematic name is 2-phenyl-3-butyn-2-ol, and its structural formula is C6H5C≡CCH2CH(OH)CH3. The compound was first synthesized in 1957 and has since been extensively used in various applications, including organic synthesis and as a building block for more complex molecules.Molecular Structure Analysis
The molecular formula of But-3-yn-2-ylbenzene is C10H10 . Its average mass is 130.186 Da and its monoisotopic mass is 130.078247 Da .Physical And Chemical Properties Analysis
But-3-yn-2-ylbenzene is a liquid . It is shipped at a temperature of 4°C .Scientific Research Applications
1. Synthesis and Structural Applications
But-3-yn-2-ylbenzene plays a significant role in synthetic chemistry. It serves as a precursor in the efficient synthesis of hexabenzocoronene (HBC) derivatives, which have applications in the field of organic electronics due to their intriguing structural and electronic properties (Feng et al., 2006). Additionally, its variants are used in the formation of various complex molecules like 11-phenylundeca-5Z,9Z-dienoic acid, which has shown significant inhibition of human topoisomerase enzymes, suggesting potential therapeutic applications (D’yakonov et al., 2015).
2. Catalysis and Reaction Mechanisms
But-3-yn-2-ylbenzene and its derivatives are involved in various catalytic and organic reactions. For instance, its role in Ga-mediated reactions, where it acts as a reactant in the formation of novel compounds through processes like nucleophilic addition and Friedel-Crafts alkylation, has been explored (Dai et al., 2021). Such reactions are pivotal in the synthesis of complex organic compounds.
3. Material Science and Engineering
The utility of but-3-yn-2-ylbenzene extends into the field of material science. It is used in the preparation of specialized organic materials with extensive π-conjugation, which are significant for developing new photonic and electronic materials. For example, its derivative was used in synthesizing a methyl pyridinium compound showing promising nonlinear optical properties (Antony et al., 2019).
4. Analytical Chemistry
In analytical chemistry, derivatives of but-3-yn-2-ylbenzene have been studied for their spectral properties, such as in carbon-13 NMR spectroscopy. These studies contribute to a deeper understanding of the electronic structure and bonding characteristics of such compounds (Kowalewski et al., 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
but-3-yn-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSDQGYELHPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341741 | |
Record name | (1-Methyl-2-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-ylbenzene | |
CAS RN |
4544-28-9 | |
Record name | (1-Methyl-2-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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